

Unraveling the Multifaceted Functions of CPI703: A Tale of Two Molecules

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Compound of Interest		
Compound Name:	CPI703	
Cat. No.:	B12403119	Get Quote

The designation "CPI703" presents a compelling case of molecular ambiguity, referring to two distinct and functionally unrelated therapeutic candidates. The first, a potent and selective inhibitor of the CBP/EP300 bromodomains, is under investigation for its role in epigenetic modulation and cancer therapy. The second, more formally known as SKI-O-703 or cevidoplenib, is a spleen tyrosine kinase (Syk) inhibitor with demonstrated efficacy in autoimmune disorders. This technical guide provides an in-depth exploration of both molecules, delineating their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing their respective signaling pathways.

Part 1: CPI703 - A CBP/EP300 Bromodomain Inhibitor

CPI703 is a novel small molecule that targets the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300 (EP300). These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various cancers.

Mechanism of Action

CPI703 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, **CPI703** prevents the recruitment of these co-activators to acetylated histones and other acetylated proteins, thereby modulating gene expression. This inhibitory activity has been shown to impact the function of regulatory T cells (Tregs) and affect



key oncogenic signaling pathways. Specifically, **CPI703** has been reported to suppress the expression of FOXP3, LAG3, CTLA4, and PD-1 in Tregs, suggesting a role in immuno-oncology.

Quantitative Data

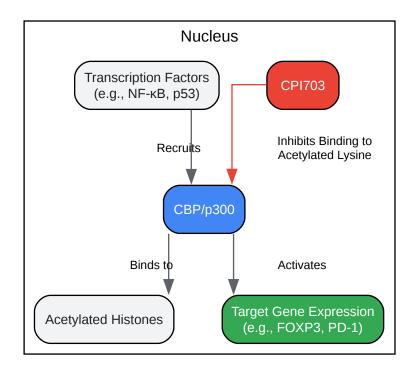
The following table summarizes the available quantitative data for the CBP/EP300 bromodomain inhibitor **CPI703**.

Parameter	Value	Cell Line/System	Reference
IC50 vs. CBP	0.47 μM (470 nM)	AlphaLISA assay	[1]
Cellular EC50	2.1 μΜ	NanoBRET assay (isolated CBP bromodomain and histone H3.3)	[2]
Cellular EC50	2.2 μΜ	CBP bromo dot assay	[2]

Signaling Pathway

The signaling pathway affected by the CBP/EP300 bromodomain inhibitor **CPI703** involves the disruption of transcriptional activation mediated by CBP/p300.





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Caption: **CPI703** inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

Crystallography: The co-crystal structure of **CPI703** bound to the CBP bromodomain was determined using the sitting drop vapor diffusion method. Crystals were grown from a solution containing 24 mg/ml CBP protein in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP, equilibrated against 0.1 M Bicine:NaOH (pH 9.0) and 20% (w/v) PEG 6000 at 4°C over 5-20 days[2].

In Vitro Inhibition Assay (AlphaLISA): The inhibitory activity of **CPI703** against the CBP bromodomain was quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the displacement of a biotinylated histone peptide from the bromodomain protein. The IC50 value was determined from the dose-response curve of the inhibitor[2].

Cellular Target Engagement (NanoBRET): The cellular potency of **CPI703** was assessed using the NanoBRET assay. This technology measures the binding of a fluorescently labeled tracer



to a NanoLuciferase-tagged bromodomain protein inside living cells. The EC50 was calculated based on the displacement of the tracer by **CPI703**[2].

Treg Polarization and Gene Expression Analysis: Naïve CD4+ T cells were cultured under Treg polarizing conditions in the presence of **CPI703** (4 μ M) or DMSO for 4 days. Total RNA was then isolated using a Qiagen RNeasy Plus mini kit, and gene expression was analyzed to determine the effect of the inhibitor on Treg-related genes[2].

Part 2: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine Kinase (Syk) Inhibitor

SKI-O-703, also known as cevidoplenib, is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target for autoimmune and inflammatory diseases.

Mechanism of Action

Cevidoplenib functions by inhibiting the kinase activity of Syk. This blockade disrupts downstream signaling from B-cell receptors (BCR) and Fc receptors (FcR) on immune cells such as B cells, macrophages, neutrophils, and mast cells. By interfering with these pathways, cevidoplenib can reduce the production of autoantibodies and ameliorate inflammation, which are central to the pathology of many autoimmune diseases[3][4][5].

Quantitative Data

The following tables summarize the in vitro and clinical trial data for SKI-O-703 (cevidoplenib).

In Vitro Kinase Inhibition[4]



Kinase	IC50
Syk	6.2 nM
Jak2	1.859 μM
Jak3	5.807 μM
RET	0.412 μΜ
KOR	0.687 μΜ
FLT3	1.783 μΜ
FGFR1	16.96 μΜ
FGFR3	5.662 μM
Pyk2	0.709 μΜ

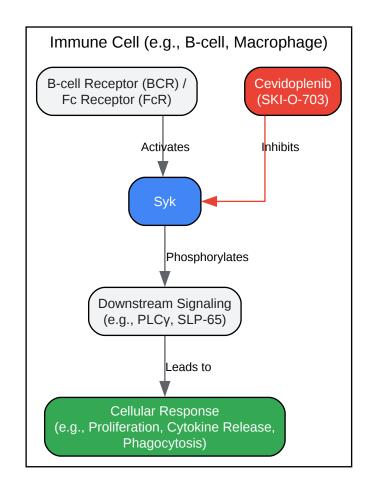
Phase 2 Clinical Trial in Immune Thrombocytopenia (ITP)[6][7]

Endpoint	Placebo (n=12)	Cevidoplenib 200 mg BID (n=26)	Cevidoplenib 400 mg BID (n=23)
Overall Platelet Response	33.3%	46.2%	63.6%
Achieved ≥2 consecutive platelet counts ≥50,000/µL	8.3%	19.2%	40.9%
Sustained Platelet Response	0%	19.2%	27.3%
Median Baseline Platelet Count (/μL)	-	-	8,500

Signaling Pathway

The primary signaling pathway inhibited by SKI-O-703 (cevidoplenib) is the Syk-mediated signaling downstream of B-cell and Fc receptors.





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Caption: Cevidoplenib (SKI-O-703) inhibits Syk, blocking BCR and FcR signaling.

Experimental Protocols

Murine Model of Lupus Nephritis: New Zealand Black/White (NZB/W) mice at an autoimmunity-established phase were orally administered with SKI-O-703 for 16 weeks. Blood urea nitrogen (BUN) and creatinine levels were measured to assess kidney function. Levels of IgG autoantibodies and proteinuria were also monitored[3][6].

Murine Model of Serum-Transferred Arthritis: Arthritis was induced in 8-week-old male BALB/c mice by intraperitoneal injection of 100 μ l of K/BxN arthritogenic serum. Mice were then treated orally twice daily with 42 or 84 mg/kg of SKI-O-703 for 9 days. Ankle thickness and an arthritic index were measured daily[3].



B-cell Proliferation Assay: Mouse primary B cells were stimulated with anti-IgM monoclonal antibody or LPS in the presence of varying concentrations of SKI-O-703 (0.1–5 μ M). Cell proliferation was measured using a CP670-dilution assay to detect dividing cells[3].

Phospho-Syk ELISA: To measure the inhibition of Syk phosphorylation, ELISAs for phospho-Syk (Y525/526) were performed according to the manufacturer's protocol (Cell Signaling) on stimulated human CD19+ B cells pre-treated with the inhibitor[3].

In conclusion, while sharing a similar designation, **CPI703** the CBP/EP300 bromodomain inhibitor and SKI-O-703 (cevidoplenib) the Syk inhibitor are distinct therapeutic agents with different mechanisms of action and potential clinical applications in oncology and autoimmune diseases, respectively. This guide provides a comprehensive overview for researchers and drug development professionals to understand their individual functions and therapeutic promise.

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